2,3-Difluoro-5-(methyl)thiophenol
Overview
Description
2,3-Difluoro-5-(methyl)thiophenol is a chemical compound with the molecular formula C7H6F2S It belongs to the class of thiophenols, which are sulfur-containing aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-(methyl)thiophenol typically involves the introduction of fluorine atoms into a thiophenol framework. One common method is the halogenation of 5-(methyl)thiophenol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign fluorinating agents is also preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-5-(methyl)thiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophenol to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-5-(methyl)thiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-(methyl)thiophenol involves its interaction with biological targets through its reactive functional groups. The fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, leading to increased efficacy in its applications. The sulfur atom in the thiophenol ring can participate in redox reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Thiophenol: Lacks the fluorine atoms, making it less reactive.
2,3-Difluorothiophenol: Similar structure but without the methyl group, leading to different reactivity and applications.
5-Methylthiophenol: Lacks the fluorine atoms, resulting in lower reactivity compared to 2,3-Difluoro-5-(methyl)thiophenol.
Uniqueness: this compound is unique due to the presence of both fluorine and methyl groups, which enhance its reactivity and broaden its range of applications. The combination of these functional groups makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2,3-difluoro-5-methylbenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBJOXXOJOMESY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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